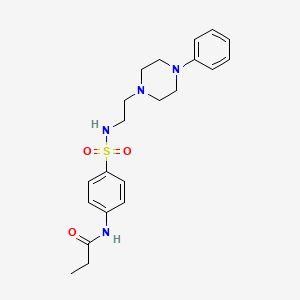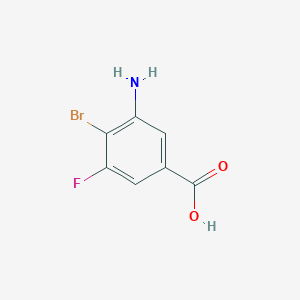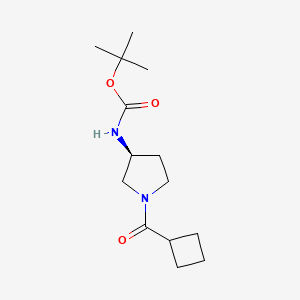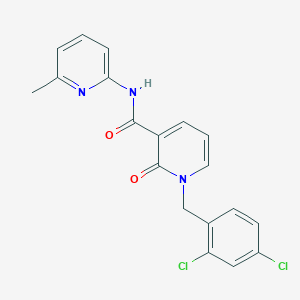
N-(4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)propionamide is a complex organic compound that features a piperazine ring, a phenyl group, and a sulfamoyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)propionamide typically involves multiple steps. One common method starts with the reaction of 4-phenylpiperazine with an appropriate sulfonyl chloride to form the intermediate sulfonamide. This intermediate is then reacted with a propionyl chloride derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)propionamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders such as Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. For instance, it may act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and improving cognitive function .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
- N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Uniqueness
N-(4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
N-[4-[2-(4-phenylpiperazin-1-yl)ethylsulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-2-21(26)23-18-8-10-20(11-9-18)29(27,28)22-12-13-24-14-16-25(17-15-24)19-6-4-3-5-7-19/h3-11,22H,2,12-17H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOIIEISPJXLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-(8-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-4-yl)but-2-enamide](/img/structure/B2657032.png)

![6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2657037.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2657038.png)



![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2657042.png)
![5,6-Dimethyl-3-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2657043.png)


![2-hydroxy-N-[(2-methoxyphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2657048.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2657052.png)
